

# Inogatran: A Technical Guide for Drug Development Professionals

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Compound Name:	Inogatran	
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An in-depth analysis of the synthetic thrombin inhibitor **Inogatran**, covering its chemical properties, pharmacological data, experimental methodologies, and its role in the context of thrombin-mediated signaling pathways.

## **Chemical Identity and Synonyms**

**Inogatran** is a low molecular weight, peptidomimetic direct inhibitor of thrombin.[1] Its chemical identity is well-defined, with established nomenclature and a range of synonyms used in scientific literature and commercial databases.

The IUPAC name for **Inogatran** is 2-{[(2R)-1-[(2S)-2-[(4-

Carbamimidamidopropyl)carbamoyl]piperidin-1-yl]-3-cyclohexyl-1-oxopropan-2-yl]amino}acetic acid.[2] An alternative IUPAC name found in chemical databases is 2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid.

**Inogatran** is also known by several synonyms, which are crucial for comprehensive literature and database searches. These include:

- H-314-27[3][4]
- N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl] ethyl]glycine[2]



• PPA-762

# **Quantitative Pharmacological Data**

The efficacy and characteristics of **Inogatran** have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Activity of Inogatran

Parameter	Value	Species	Source
Ki (Thrombin Inhibition)	15 x 10 <sup>-9</sup> mol/L	Human	[5]
IC50 (Thrombin- induced platelet aggregation)	17 x 10 <sup>-9</sup> mol/L	Human	[5]
Concentration to double Thrombin Time (TT)	20 x 10 <sup>-9</sup> mol/L	Human Plasma	[5]
Concentration to double Activated Partial Thromboplastin Time (aPTT)	1.2 x 10 <sup>-6</sup> mol/L	Human Plasma	[5]
Concentration to double Prothrombin Time (PT)	4 x 10 <sup>-6</sup> mol/L	Human Plasma	[5]

Table 2: Pharmacokinetic Properties of Inogatran



Parameter	Value	Species	Source
Half-life (intravenous)	~10 min	Rat	[2]
Half-life (intravenous)	~35 min	Dog	[2]
Half-life (intravenous)	~20 min	Cynomolgus Monkey	[2]
Oral Bioavailability	Low and dose- dependent	Rat, Dog, Cynomolgus Monkey	[2]
Plasma Protein Binding	20-28%	Rat, Dog, Human	[2]
Blood-Plasma Concentration Ratio	0.39-0.56	Not specified	[2]

## **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the evaluation of **Inogatran**.

## In Vitro Thrombin Inhibition and Clotting Assays

Objective: To determine the inhibitory effect of **Inogatran** on thrombin activity and its impact on plasma clotting times.

#### Methodology:

- Thrombin Inhibition (Ki): Standard chromogenic substrate assays are utilized. A known concentration of purified human thrombin is incubated with varying concentrations of Inogatran. A chromogenic substrate for thrombin is then added, and the rate of substrate cleavage is measured spectrophotometrically. The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cheng-Prusoff equations.
- Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time
   (PT): These assays are performed using citrated human plasma.
  - For TT, a standard amount of thrombin is added to the plasma pre-incubated with different concentrations of **Inogatran**, and the time to clot formation is measured.



- For aPTT, an activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma with **Inogatran**, followed by calcium chloride to initiate clotting. The time to clot formation is recorded.
- For PT, tissue factor (thromboplastin) is added to the plasma with Inogatran, followed by calcium chloride, and the clotting time is measured.

## **Canine Electrolytic Injury Model of Venous Thrombosis**

Objective: To evaluate the in vivo antithrombotic efficacy of **Inogatran** in a model that mimics clinical venous thrombosis.

#### Methodology:

- Animal Preparation: Anesthetized dogs are surgically prepared to expose a femoral vein.
- Thrombus Induction: An electrolytic injury is induced by applying a small electrical current to the exposed vein, which damages the endothelium and initiates thrombus formation.
- Drug Administration: **Inogatran** is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.
- Efficacy Measurement: The primary endpoints are the time to vessel occlusion, as monitored by a flow probe, and the final weight of the thrombus formed. Coagulation parameters such as aPTT, TT, and PT are also measured from blood samples taken during the experiment.

# **Signaling Pathways**

**Inogatran**'s primary mechanism of action is the direct, competitive inhibition of thrombin. By blocking the active site of thrombin, **Inogatran** prevents the cleavage of fibrinogen to fibrin, a critical step in the coagulation cascade. Furthermore, by inhibiting thrombin, **Inogatran** indirectly modulates thrombin-mediated cell signaling, primarily through Protease-Activated Receptors (PARs).

Thrombin is a potent activator of PARs, particularly PAR-1, on platelets, endothelial cells, and other cell types. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.





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Caption: **Inogatran** inhibits thrombin, preventing PAR-1 activation and downstream signaling.

The diagram above illustrates the simplified signaling pathway initiated by thrombin through PAR-1, leading to platelet activation. **Inogatran**, by inhibiting thrombin, effectively blocks this entire cascade at its origin.

### Conclusion

**Inogatran** is a potent and selective thrombin inhibitor with well-characterized in vitro and in vivo activities. The quantitative data and experimental models described in this guide provide a solid foundation for researchers and drug development professionals. Understanding its mechanism of action, including the downstream effects on thrombin-mediated signaling pathways, is critical for the continued exploration of its therapeutic potential in thrombotic diseases.

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